REACTION_CXSMILES
|
O.C1(C2N=C(C=CC3C=C([NH:19][C:20](=[O:31])[CH2:21][C:22]4[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=4C(O)=O)C=CC=3)SC=2)CCC1.Cl.C(N=C=NCCCN(C)C)C.C(N)C=C>C(Cl)Cl>[C:22]1([CH2:21][C:20]([NH2:19])=[O:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:23]=1 |f:0.1,2.3|
|
Name
|
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(CCC1)C=1N=C(SC1)C=CC=1C=C(C=CC1)NC(CC1=C(C(=O)O)C=CC=C1)=O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by thick layer chromatography
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
CUSTOM
|
Details
|
partitioned between CH2Cl2 and dilute NH4OH
|
Type
|
CONCENTRATION
|
Details
|
The organic phases were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue triturated with hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
the solid triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |